REACTION_SMILES
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[Br:1][c:2]1[c:3]([CH3:8])[cH:4][cH:5][cH:6][cH:7]1.[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[CH3:10][c:11]1[c:12]([CH:16]=[O:17])[s:13][cH:14][cH:15]1.[CH3:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[CH3:30][CH2:31][O:32][CH2:33][CH3:34].[Mg:9]>>[c:2]1([CH:16]([c:12]2[c:11]([CH3:10])[cH:15][cH:14][s:13]2)[OH:17])[c:3]([CH3:8])[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccsc1C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
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Type
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product
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Smiles
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Cc1ccccc1C(O)c1sccc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |